

Human Health Toxicity of HFPO-DA: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perfluoro(2-methyl-3-oxahexanoic) acid*

Cat. No.: *B10856046*

[Get Quote](#)

An In-depth Assessment for Researchers and Drug Development Professionals

Introduction

Hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX, is a synthetic per- and polyfluoroalkyl substance (PFAS) utilized as a processing aid in the manufacturing of fluoropolymers.^{[1][2]} It was introduced as a replacement for perfluorooctanoic acid (PFOA) due to concerns over the environmental persistence and toxicity of long-chain PFAS.^[1] However, the widespread detection of HFPO-DA in the environment and its potential for adverse health effects have necessitated a thorough toxicological evaluation.^{[1][3]} This technical guide provides a comprehensive overview of the human health toxicity assessment of HFPO-DA, synthesizing key findings on its toxicokinetics, systemic and organ-specific toxicities, and carcinogenic potential. The information is presented to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound.

Toxicokinetics

HFPO-DA is readily absorbed following oral exposure and is primarily distributed to the liver.^[1] Studies in rodents have shown that it can cross the placental barrier and be transferred to offspring through milk.^[1] The metabolic transformation of HFPO-DA appears to be limited.^[1] Compared to legacy PFAS like PFOA, HFPO-DA has a shorter half-life and is cleared from the body more rapidly.^[4]

Acute and Systemic Toxicity

The acute oral toxicity of HFPO-DA is considered to be relatively low.[\[1\]](#)[\[4\]](#)

Table 1: Acute Oral Toxicity of HFPO-DA in Rats

Species	Sex	LD50 (mg/kg)	Reference
Rat	Male	1730	[1] [4]
Rat	Female	1750	[1] [4]

Signs of acute toxicity at high doses include changes in body weight, altered posture, lethargy, and discoloration of various organs.[\[4\]](#)

Organ-Specific Toxicity

Hepatotoxicity

The liver is a primary target organ for HFPO-DA toxicity.[\[1\]](#)[\[4\]](#) Observed effects in animal studies include increased liver weight, single-cell necrosis, cytoplasmic vacuolation, and hepatocyte swelling.[\[1\]](#) These findings are often accompanied by elevated serum levels of alanine aminotransferase (ALT), a biomarker of liver damage.[\[1\]](#) The U.S. Environmental Protection Agency (EPA) has identified hepatotoxicity as the most sensitive endpoint for HFPO-DA and has based its reference dose (RfD) on these effects.[\[1\]](#)[\[4\]](#)

Reproductive and Developmental Toxicity

HFPO-DA has been shown to induce reproductive and developmental effects in animal models. [\[1\]](#) These include impacts on androgen levels and testicular function.[\[1\]](#) Developmental studies in rats have reported effects such as increased early deliveries and delays in genital development in offspring.[\[5\]](#)

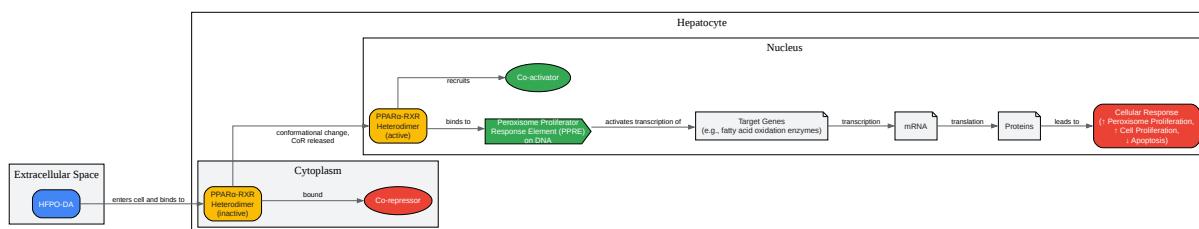
Hematological and Renal Toxicity

Anemia has been identified as a potential adverse effect of HFPO-DA exposure.[\[4\]](#) Studies in mice and rats have demonstrated decreases in hemoglobin, hematocrit, and red blood cell

counts.[4] Renal toxicity has also been observed, with findings including increased kidney weight.[5]

Carcinogenicity

The carcinogenic potential of HFPO-DA is an area of ongoing investigation. The U.S. EPA has classified HFPO-DA as having "Suggestive Evidence of Carcinogenic Potential" based on animal studies.[2] In a two-year oral carcinogenicity study in rats, an increased incidence of liver and pancreatic tumors was observed at the highest doses tested.[2][6]


Table 2: Summary of NOAEL and LOAEL Values from Oral Toxicity Studies

Study Type	Species	Duration	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Effects Observed at LOAEL	Reference
Subacute Oral Toxicity	Rat	28-180 days	0.3	3	Hematological toxicity (decreased hemoglobin, hematocrit, red blood cells)	[1][4]
Subacute Oral Toxicity	Mouse	28-180 days	0.1	-	-	[1]
Reproductive/Developmental	Mouse	-	-	0.5	Liver toxicity (increased relative liver weight, hepatocellular hypertrophy, single cell necrosis)	[5]
Chronic Toxicity/Carcinogenicity	Rat	2 years	1 (females)	50 (females)	Liver tumors	[2]

Chronic						
Toxicity/Carcinogenicity	Rat	2 years	0.1 (males)	1 (males)	Pancreatic tumors	[2]
y						

Mechanism of Toxicity: PPAR α Activation

The primary mechanism underlying the hepatotoxicity of HFPO-DA is the activation of the peroxisome proliferator-activated receptor alpha (PPAR α).[\[1\]](#) PPAR α is a nuclear receptor that plays a key role in lipid metabolism.[\[7\]](#) Activation of PPAR α by HFPO-DA leads to a cascade of events including altered gene expression related to fatty acid oxidation, cell proliferation, and ultimately, the development of liver lesions.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: PPAR α signaling pathway activated by HFPO-DA.

Experimental Protocols

The toxicological evaluation of HFPO-DA has relied on a variety of in vivo and in vitro studies, largely following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

In Vivo Rodent Studies

General Methodology:

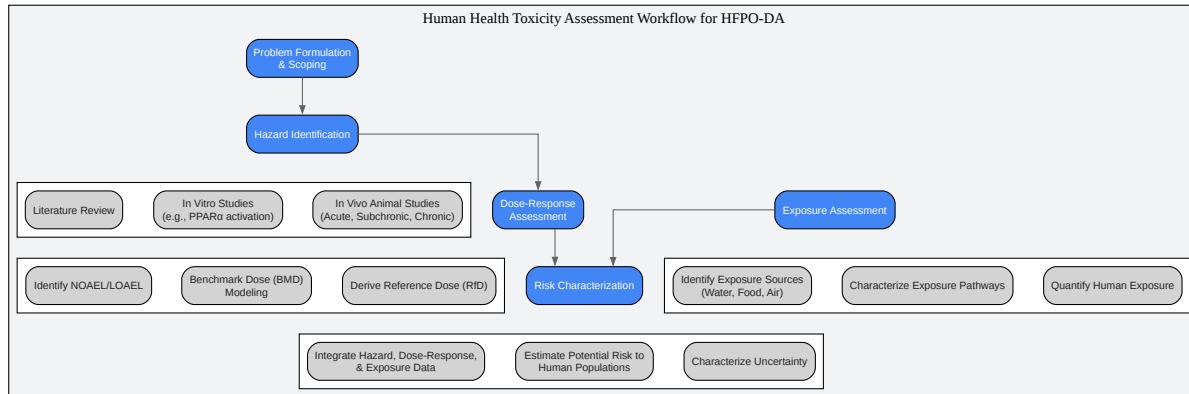
- Animal Models: Sprague-Dawley rats and CD-1 mice are commonly used.[2][3]
- Administration: Oral gavage is the typical route of administration to ensure precise dosing.[2][3]
- Dose Selection: Dose levels are determined based on preliminary range-finding studies.[2]
- Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.[2][8]
- Pathology: At the end of the study, a comprehensive necropsy is performed, and tissues are collected for histopathological examination.[2][8]

Reproductive/Developmental Toxicity (modified OECD 421): This screening study is designed to provide information on potential effects on male and female reproductive performance and on the development of offspring.[8]

- Dosing Period: Males are typically dosed for a period before mating and through the mating period. Females are dosed before mating, during mating, gestation, and lactation.[8]
- Endpoints: Key endpoints include fertility indices, gestation length, litter size, pup viability, and developmental landmarks in the offspring.[8]

Chronic Toxicity/Carcinogenicity (OECD 452): These long-term studies assess the potential for a substance to cause cancer and other chronic health effects.[2]

- Duration: Typically, these studies are conducted over a two-year period.[2]
- Endpoints: In addition to the general observations, detailed histopathology of a wide range of tissues is performed to identify neoplastic and non-neoplastic lesions.[2]


In Vitro Assays

PPAR α Transactivation Assay: This assay is used to determine the ability of a compound to activate the PPAR α receptor.

- Cell Lines: Cell lines such as COS-1 or HEK293 are transfected with plasmids containing the PPAR α gene and a reporter gene (e.g., luciferase).[7][9]
- Procedure: The cells are then exposed to different concentrations of the test substance.[7][9]
- Measurement: Activation of PPAR α leads to the expression of the reporter gene, which can be quantified (e.g., by measuring light output from the luciferase reaction).[7][9]

Experimental Workflow for Human Health Toxicity Assessment

The assessment of HFPO-DA's toxicity follows a structured workflow to identify hazards and characterize risks.

[Click to download full resolution via product page](#)

Caption: A typical workflow for assessing the human health toxicity of a chemical.

Conclusion

The available toxicological data for HFPO-DA indicate that while its acute toxicity is low, there are concerns regarding its potential for liver toxicity, reproductive and developmental effects, and carcinogenicity with chronic exposure. The activation of PPAR α is a key molecular initiating event for its hepatotoxic effects. The U.S. EPA has established a health-based reference dose for HFPO-DA based on a comprehensive evaluation of the available scientific literature. Continued research is essential to further elucidate the long-term health consequences of HFPO-DA exposure and to inform risk management decisions. This technical guide provides a

foundational understanding of the current state of knowledge on the human health toxicity of HFPO-DA for the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. raybiotech.com [raybiotech.com]
- 2. Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse Maternal, Fetal, and Postnatal Effects of Hexafluoropropylene Oxide Dimer Acid (GenX) from Oral Gestational Exposure in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. oecd.org [oecd.org]
- 9. indigobiosciences.com [indigobiosciences.com]
- To cite this document: BenchChem. [Human Health Toxicity of HFPO-DA: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10856046#human-health-toxicity-assessment-of-hfpo-da>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com